(1-Amino-3-methylcyclopentyl)methanol

Description

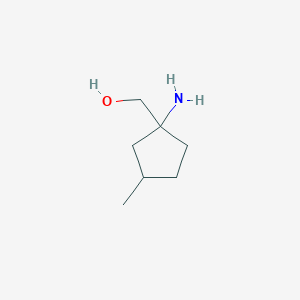

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-amino-3-methylcyclopentyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-7(8,4-6)5-9/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLOTSKFDCQLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Amino 3 Methylcyclopentyl Methanol and Its Analogues

Diverse Synthetic Routes to the Core (1-Amino-3-methylcyclopentyl)methanol Structure

The construction of the this compound core requires precise control over stereochemistry and regiochemistry. Several synthetic strategies can be envisaged, leveraging both classical and contemporary organic synthesis methods.

Stereoselective and Diastereoselective Synthesis Approaches

The presence of two stereocenters in the this compound structure necessitates the use of stereoselective synthetic methods to access specific isomers. A plausible and efficient approach commences with a chiral precursor, such as an enantiomerically enriched 3-methylcyclopentanone (B121447).

One potential strategy involves the stereoselective reduction of 3-methylcyclopentanone to the corresponding cis- or trans-3-methylcyclopentanol. This can be achieved using a variety of chiral reducing agents or catalyst systems. For instance, substrate-controlled reduction using bulky hydride reagents can favor the formation of one diastereomer over the other. Subsequent conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with a cyanide anion, would yield a nitrile. This nitrile can then be stereoselectively reduced and elaborated to the final aminomethyl alcohol.

Alternatively, reagent-controlled asymmetric synthesis can be employed. For example, an asymmetric Strecker synthesis on 3-methylcyclopentanone could provide a chiral α-aminonitrile, which can then be reduced to the corresponding diamine and further functionalized. A key challenge in these approaches is controlling the stereochemistry at the C1 position during the introduction of the amino and hydroxymethyl groups.

The following table outlines potential stereoselective reduction methods for a ketone precursor:

| Catalyst/Reagent | Expected Outcome | Diastereomeric Ratio (d.r.) |

| L-Selectride® | syn-reduction | High |

| (R)-CBS-Me | anti-reduction | High |

| NaBH4/CeCl3 | Varies with substrate | Moderate to High |

Note: The specific outcomes and diastereomeric ratios would be highly dependent on the exact substrate and reaction conditions.

Chemo- and Regioselective Aminomethylation Strategies on Cyclopentane (B165970) Systems

Chemo- and regioselective aminomethylation strategies are crucial for introducing the aminomethyl group onto the cyclopentane core. Starting from 3-methylcyclopentanone, a Mannich-type reaction could be employed. This would involve the reaction of the ketone with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the α-position to the carbonyl. Subsequent reduction of the ketone would yield the desired 1,3-amino alcohol scaffold. The regioselectivity of the initial Mannich reaction can be controlled by the reaction conditions and the nature of the amine used.

Another approach is the hydrocyanation of 3-methylcyclopentanone to form a cyanohydrin. The cyano group can then be reduced to an aminomethyl group, and the hydroxyl group can be manipulated as needed. The regioselectivity of the initial hydrocyanation is inherent to the starting material.

Total Synthesis and Fragment-Based Approaches to the Cyclopentyl Backbone

A total synthesis approach to the this compound backbone could involve a convergent strategy where different fragments of the molecule are synthesized separately and then combined. A fragment-based approach is particularly advantageous for creating a library of analogues. For instance, a chiral cyclopentane building block containing the methyl group and a functional handle for further elaboration could be prepared. This fragment could then be coupled with a second fragment containing the protected amino and hydroxymethyl precursors.

This approach offers flexibility, as various substituted cyclopentane fragments and aminomethyl fragments can be synthesized and combined to generate a diverse range of analogues. Fragment-based drug discovery (FBDD) principles can be applied to design fragments that are likely to have favorable binding properties with a biological target.

Derivatization Strategies and Analogue Generation from the this compound Scaffold

The this compound scaffold, with its primary amine and primary alcohol functionalities, is an excellent starting point for the generation of a wide array of analogues through various derivatization strategies.

Functionalization at the Aminomethyl and Hydroxymethyl Moieties

The primary amine of the aminomethyl group is a versatile handle for a multitude of chemical transformations. Standard reactions such as acylation, sulfonylation, alkylation, and reductive amination can be employed to introduce a wide variety of substituents. These modifications can modulate the compound's polarity, basicity, and potential for hydrogen bonding.

Similarly, the primary alcohol of the hydroxymethyl group can be readily functionalized. It can be oxidized to an aldehyde or a carboxylic acid, esterified, etherified, or converted to a leaving group for nucleophilic substitution. The orthogonal reactivity of the amine and alcohol allows for selective functionalization of one group in the presence of the other, often through the use of appropriate protecting groups.

The following interactive table showcases potential derivatization reactions at the aminomethyl and hydroxymethyl moieties:

| Functional Group | Reagent/Reaction | Resulting Functional Group |

| Aminomethyl | Acyl chloride/Amide coupling | Amide |

| Aminomethyl | Sulfonyl chloride | Sulfonamide |

| Aminomethyl | Aldehyde/Ketone + Reducing agent | Secondary/Tertiary Amine |

| Hydroxymethyl | Oxidizing agent (e.g., PCC, DMP) | Aldehyde |

| Hydroxymethyl | Stronger oxidizing agent (e.g., KMnO4) | Carboxylic Acid |

| Hydroxymethyl | Carboxylic acid/Esterification | Ester |

| Hydroxymethyl | Alkyl halide/Williamson ether synthesis | Ether |

Ring-Modification and Substitution Patterns on the Cyclopentyl Core

Modifications to the cyclopentyl ring itself can lead to significant changes in the molecule's three-dimensional shape and biological activity. Ring expansion and contraction reactions are powerful tools for this purpose. For example, a pinacol-type rearrangement of a suitably substituted diol on the cyclopentane ring could lead to a cyclohexanone (B45756) derivative. Conversely, a Favorskii rearrangement of an α-halocyclopentanone could be used to contract the ring to a cyclobutane (B1203170) carboxylic acid derivative.

Introducing additional substituents onto the cyclopentyl core can also be achieved through various C-H functionalization reactions, although controlling the regioselectivity on a substituted cyclopentane can be challenging. Alternatively, starting from a more highly functionalized cyclopentane precursor allows for the synthesis of analogues with diverse substitution patterns.

Design and Synthesis of Conformationally Restricted Analogues

The therapeutic potential of many biologically active molecules can be enhanced by limiting their conformational flexibility. This approach can lead to higher receptor affinity and selectivity. For analogues of this compound, conformational restriction can be achieved by introducing additional cyclic structures or bulky substituents that limit the rotation around single bonds.

One common strategy involves the incorporation of the cyclopentane ring into a larger, more rigid bicyclic or polycyclic system. The design of such analogues often draws inspiration from the synthesis of conformationally restricted amino acids, where limiting the rotational freedom of the backbone can pre-organize the molecule into a bioactive conformation.

Table 1: Strategies for Conformational Restriction

| Strategy | Description | Potential Impact on this compound Analogues |

| Bicyclic Scaffolds | Fusing the cyclopentane ring with another ring to create systems like bicyclo[3.2.1]octane or bicyclo[2.2.1]heptane. | Reduces the flexibility of the cyclopentane ring, locking the relative positions of the amino, methyl, and methanol (B129727) groups. |

| Spirocyclic Junctions | Introducing a spirocyclic center where two rings share a single carbon atom. | Creates a rigid three-dimensional structure, significantly limiting conformational space. |

| Introduction of Unsaturation | Incorporating double bonds within the cyclopentane ring or in adjacent fused rings. | Flattens portions of the molecule, thereby restricting puckering of the cyclopentane ring. |

| Bulky Substituents | Attaching large chemical groups to the cyclopentane ring. | Steric hindrance can favor specific ring conformations and restrict bond rotation. |

The synthesis of these conformationally restricted analogues often requires multi-step sequences. For instance, a bicyclic analogue might be synthesized starting from a suitable bicyclic ketone, followed by stereoselective introduction of the amino and hydroxymethyl functionalities. The choice of synthetic route is critical in controlling the stereochemistry of the final product.

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and achieving high stereoselectivity.

The formation of the substituted cyclopentane core is a key step in the synthesis of this compound. Various methods for cyclopentane synthesis exist, including intramolecular cyclizations and cycloaddition reactions. baranlab.org

One advanced strategy for constructing substituted carbocycles is through the dearomatization of aromatic compounds. This approach can provide rapid access to complex three-dimensional structures from readily available flat aromatic precursors. For example, a substituted phenol (B47542) could potentially undergo a dearomative functionalization to generate a cyclopentane ring with the desired substitution pattern. The mechanism of such reactions often involves an initial activation of the aromatic ring, followed by an intramolecular attack to form the new carbocycle. The regioselectivity and stereoselectivity of these reactions are critical and are often controlled by the nature of the catalyst and the substituents on the aromatic precursor.

The conformational flexibility of the cyclopentane ring, which exists in non-planar "envelope" and "half-chair" conformations, plays a significant role in the stereochemical outcome of reactions. libretexts.orgdalalinstitute.com The substituents on the ring will preferentially occupy positions that minimize steric strain, influencing the approach of incoming reagents and thus the stereochemistry of the product. libretexts.org

The introduction of the aminomethyl and hydroxymethyl groups onto the cyclopentane scaffold can be achieved through various catalytic methods.

Catalytic Aminomethylation: This transformation involves the addition of a -CH₂NH₂ group. Modern catalytic methods often employ transition metal catalysts to achieve high efficiency and selectivity. For instance, the aminomethylation of a cyclic ketone precursor could proceed via an enamine intermediate, with the stereoselectivity being controlled by a chiral catalyst. researchgate.net The reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with weakly nucleophilic nitrogen derivatives under acidic conditions can afford substituted 2-aminocyclobutanone derivatives, which can serve as precursors to aminocyclopentane structures. luc.edu

Catalytic Hydroxymethylation: The introduction of the hydroxymethyl group (-CH₂OH) can be accomplished through the reaction of a suitable precursor with a formaldehyde equivalent. Organocatalytic approaches have been developed for the α-hydroxymethylation of cyclic ketones with high enantioselectivity. acs.org These reactions often proceed through an enamine or enolate intermediate, with the chiral catalyst directing the stereochemical outcome of the C-C bond formation.

Table 2: Catalytic Methods for Functionalization

| Transformation | Catalyst Type | Mechanistic Aspect |

| Aminomethylation | Transition Metal (e.g., Palladium, Rhodium) | Often involves the formation of a metal-enolate or a π-allyl complex, followed by nucleophilic attack of an amine source. |

| Aminomethylation | Organocatalyst (e.g., Proline derivatives) | Proceeds via an enamine intermediate, with the catalyst controlling the facial selectivity of the electrophilic attack. |

| Hydroxymethylation | Transition Metal (e.g., Scandium) | Lewis acid activation of the carbonyl group facilitates nucleophilic attack by a formaldehyde equivalent. |

| Hydroxymethylation | Organocatalyst (e.g., Cinchona alkaloids) | Forms a chiral enamine which then reacts with formaldehyde, with stereocontrol dictated by the catalyst structure. |

Achieving the desired stereochemistry at the C1 and C3 positions of the cyclopentane ring is a significant challenge. The relative and absolute configurations of the amino, methyl, and hydroxymethyl groups are critical for the biological activity of the final molecule.

Stereochemical control can be exerted at various stages of the synthesis:

Substrate Control: The existing stereocenters in a chiral starting material can direct the stereochemical outcome of subsequent reactions.

Reagent Control: The use of chiral reagents can induce stereoselectivity in a reaction.

Catalyst Control: Chiral catalysts are widely used to create stereocenters with high enantiomeric or diastereomeric excess.

For the synthesis of this compound, a key step would be the stereoselective reduction of a ketone precursor or the stereoselective addition of a nucleophile to an imine. The choice of reducing agent or catalyst is paramount in determining the final stereochemistry. For example, the diastereoselective reduction of cyclic α-hydroxymethyl ketimines can lead to either syn- or anti-1,3-amino alcohols depending on the choice of reagents. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to understand the transition states of key reactions and predict the most likely stereochemical outcomes. This allows for a more rational design of synthetic routes and catalysts to achieve the desired stereoisomer.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Amino 3 Methylcyclopentyl Methanol Derivatives

Rational Design Principles for Modulating Biological Activity and Chemical Reactivity

The rational design of (1-Amino-3-methylcyclopentyl)methanol derivatives is guided by established medicinal chemistry principles aimed at enhancing biological activity and optimizing chemical reactivity. A primary strategy involves the strategic modification of the lead compound to improve its interaction with a specific biological target. This can be achieved through various approaches, including bioisosteric replacements, functional group modifications, and conformational constraints.

For instance, the aminomethyl group is a key pharmacophoric feature that can participate in hydrogen bonding and ionic interactions with biological targets. Modifications at this position, such as N-alkylation or N-acylation, can significantly influence the compound's basicity, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity. Similarly, the hydroxyl group of the methanol (B129727) moiety can be a crucial hydrogen bond donor or acceptor. Esterification or etherification of this group can alter the compound's solubility, metabolic stability, and ability to interact with the target.

The cyclopentyl ring serves as a scaffold that dictates the spatial orientation of the key functional groups. Introducing conformational constraints, such as gem-dimethyl groups or unsaturation, can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding to the target. An example of the importance of a lipophilic side chain for inhibitory activity can be seen in studies of cyclopentane-based muraymycin analogs, where the presence of a lipophilic side chain was found to be crucial for MraY inhibition. nih.gov

To illustrate the application of these principles, consider the hypothetical design of derivatives targeting a specific enzyme.

Table 1: Hypothetical Design Strategy for this compound Derivatives

| Modification | Rationale | Expected Outcome |

|---|---|---|

| N-methylation of the amino group | Increase steric bulk and reduce hydrogen bonding capacity. | Potentially alter receptor selectivity. |

| Conversion of the hydroxyl group to a methoxy (B1213986) ether | Increase lipophilicity and block metabolic oxidation. | Improved pharmacokinetic profile. |

| Introduction of a gem-dimethyl group at the 4-position of the cyclopentyl ring | Introduce a conformational bias. | Enhanced binding affinity due to a more favorable bound conformation. |

Systematic Analysis of Positional and Substituent Effects on the Cyclopentyl and Aminomethyl Groups

A systematic investigation of how the position and nature of substituents on the cyclopentyl ring and the aminomethyl group affect the biological activity and physicochemical properties is a cornerstone of SAR and SPR studies.

Cyclopentyl Group Modifications: The position of the methyl group on the cyclopentyl ring is critical. Moving the methyl group from the 3-position to the 2-position, for example, would significantly alter the molecule's shape and could impact how it fits into a binding pocket. The introduction of other substituents, such as halogens, hydroxyl groups, or small alkyl chains, at various positions on the ring can influence lipophilicity, polarity, and metabolic stability.

Aminomethyl Group Modifications: As previously mentioned, modifications to the aminomethyl group can have profound effects. A systematic series of N-alkyl derivatives (e.g., methyl, ethyl, propyl) can be synthesized to probe the steric tolerance of the binding site. Furthermore, the replacement of the primary amine with secondary or tertiary amines, or even other functional groups like amides or sulfonamides, can dramatically alter the compound's electronic properties and hydrogen bonding capabilities.

The following table presents hypothetical data illustrating the impact of such modifications on a hypothetical biological target.

Table 2: Illustrative SAR Data for this compound Derivatives

| Compound | Modification | Hypothetical IC50 (nM) |

|---|---|---|

| Parent Compound | - | 100 |

| Derivative 1 | Methyl group at 2-position | 500 |

| Derivative 2 | N-ethyl substitution | 50 |

| Derivative 3 | Hydroxyl group converted to O-methyl ether | 80 |

Investigations into Stereochemical Influences on Ligand-Target Interactions and Receptor Selectivity

This compound possesses multiple stereocenters, leading to the existence of several stereoisomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. Therefore, a thorough investigation of the stereochemical influences on the activity of these derivatives is crucial.

Furthermore, each diastereomer exists as a pair of enantiomers. It is common for one enantiomer to be significantly more active than the other (the eutomer versus the distomer). This enantioselectivity is a strong indicator of a specific interaction with a biological target. Patent literature on related compounds, such as 4-amino-2-cyclopentene-1-methanol derivatives, has highlighted that specific enantiomers can possess especially potent activity against certain viral infections. google.com

The synthesis and biological evaluation of individual stereoisomers are therefore essential steps in the drug discovery process for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models can be invaluable for predicting the activity of unsynthesized compounds and for guiding the design of more potent and drug-like molecules.

The development of a predictive QSAR model for this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation might look like: log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_count + c where LogP is the lipophilicity, MW is the molecular weight, and HD_count is the number of hydrogen bond donors.

Modern drug discovery increasingly relies on cheminformatics and machine learning approaches to analyze large datasets and build more sophisticated predictive models. For this compound derivatives, machine learning algorithms such as random forests or support vector machines could be employed to develop non-linear QSAR models that may capture more complex structure-activity relationships. These methods can handle a large number of descriptors and are often more robust than traditional statistical methods.

Pharmacophore Elucidation and Mapping for Molecular Recognition

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore elucidation for this compound derivatives would involve identifying the key functional groups and their spatial arrangement that are critical for biological activity.

This is typically achieved by aligning a set of active molecules and identifying the common chemical features. For this class of compounds, a likely pharmacophore would include:

A hydrogen bond donor (the hydroxyl group)

A positive ionizable feature (the amino group)

A hydrophobic feature (the cyclopentyl ring and methyl group)

The relative distances and angles between these features would be crucial for optimal binding. Once a pharmacophore model is developed, it can be used to screen virtual compound libraries to identify novel molecules with the potential to be active at the same target.

Mechanistic Biological Activity Studies and Molecular Target Interactions of 1 Amino 3 Methylcyclopentyl Methanol Analogues

In Vitro Mechanistic Investigations on Cellular and Subcellular Pathways

Comprehensive in vitro studies are fundamental to elucidating the specific molecular pathways through which a compound exerts its effects. However, for (1-Amino-3-methylcyclopentyl)methanol analogues, specific research detailing these interactions is not currently published.

Elucidation of Ligand-Receptor Binding Mechanisms and Allosteric Modulation

There is no available data from ligand-receptor binding assays or studies on allosteric modulation for this compound analogues. Such studies are critical for identifying the specific protein targets of a compound and understanding the nature of their interaction, including whether the compound directly competes with endogenous ligands or binds to a secondary site to modulate receptor activity.

Analysis of Enzyme Inhibition and Activation Mechanisms at the Molecular Level

While some research has explored cyclopentane-based compounds as enzyme inhibitors, for instance, as analogues of muraymycin targeting the MraY enzyme, this work involves significantly more complex structures than simple this compound derivatives. There is no specific information detailing the inhibition or activation of any particular enzyme by this compound or its close analogues.

Characterization of Signal Transduction Pathway Modulation

The effect of this compound analogues on intracellular signal transduction pathways remains uninvestigated. Research has not yet been published that would characterize how these compounds might influence signaling cascades, such as those involving G-protein coupled receptors or receptor tyrosine kinases, which are common targets for therapeutic agents.

Exploration of Potential Biological Modulations at a Mechanistic Level

While the broader class of amino alcohols and some cyclopentane (B165970) derivatives have been investigated for various biological activities, the specific mechanistic underpinnings for this compound analogues in these areas are not defined.

Mechanistic Basis of Antimicrobial Activity Against Specific Pathogens

General studies on amino alcohols have suggested potential antimicrobial properties. However, for this compound analogues, there is no specific research that identifies the pathogens they might be effective against or the molecular mechanisms of their antimicrobial action. Such mechanisms could include disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Molecular Interactions with Neurotransmitter Systems and Ion Channels

The structural similarity of this compound to certain neuroactive compounds might suggest a potential for interaction with neurotransmitter systems or ion channels. However, there is no published research to substantiate this. Studies that would explore the binding affinity of these analogues to neurotransmitter receptors (e.g., glutamate, GABA, serotonin (B10506) receptors) or their modulatory effects on ion channel function have not been reported.

Elucidation of Anti-inflammatory Pathways and Cytokine Modulation

The anti-inflammatory potential of aminocyclopentylmethanol analogues can be inferred from studies on similar structural motifs, such as β-amino alcohols. A key anti-inflammatory pathway potentially modulated by these compounds is the Toll-like receptor 4 (TLR4) signaling cascade. TLR4 activation, often by lipopolysaccharide (LPS), triggers a downstream signaling pathway that results in the production of pro-inflammatory mediators, including nitric oxide (NO).

Research into β-amino alcohol derivatives has demonstrated their ability to inhibit LPS-induced TLR4 activation in macrophage cell lines. nih.gov This inhibition leads to a reduction in the production of nitric oxide, a key inflammatory molecule. The proposed mechanism involves the disruption of the TLR4/MD-2 complex formation, which is essential for initiating the inflammatory signaling cascade. nih.gov While the specific analogues of this compound have not been explicitly tested, their structural similarity to β-amino alcohols suggests they may also interact with and modulate the TLR4 pathway.

The modulation of cytokine release is a critical aspect of controlling inflammatory responses. Cytokine release assays are instrumental in determining the pro-inflammatory or anti-inflammatory potential of novel compounds. researchgate.netiqbiosciences.comsynexagroup.com These assays typically involve stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs) or whole blood, with a compound of interest and then measuring the levels of various cytokines. nih.gov Commonly measured pro-inflammatory cytokines include interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), while anti-inflammatory cytokines like interleukin-10 (IL-10) are also assessed. researchgate.net Although specific data for this compound is not available, it is plausible that its analogues could influence the production of these key cytokines, thereby modulating the inflammatory response.

The following table summarizes the potential effects of aminocyclopentylmethanol analogues on inflammatory pathways and cytokine modulation, based on data from structurally related compounds.

| Molecular Target/Pathway | Potential Effect of Analogues | Key Inflammatory Mediator(s) Modulated | Underlying Mechanism (Hypothesized) |

| Toll-like Receptor 4 (TLR4) | Inhibition | Nitric Oxide (NO) | Disruption of TLR4/MD-2 complex formation |

| Cytokine Production | Modulation | IL-6, TNF-α, IL-1β, IL-10 | Regulation of immune cell signaling pathways |

High-Throughput Screening (HTS) Methodologies for Mechanistic Pathway Discovery

High-throughput screening (HTS) is a powerful tool for discovering novel bioactive compounds and elucidating their mechanisms of action. pharmtech.com For aminocyclopentylmethanol analogues, HTS can be employed to rapidly screen large libraries of related compounds to identify those with significant anti-inflammatory or other biological activities. nih.gov

The development of a robust HTS assay is the first critical step. researchgate.net This involves selecting an appropriate biological target or cellular pathway and designing an assay that is sensitive, reproducible, and amenable to automation. For investigating the anti-inflammatory potential of this compound analogues, a cell-based assay measuring the inhibition of LPS-induced nitric oxide production in macrophages would be a suitable primary screen. nih.gov

Once hits are identified from the primary screen, secondary assays are employed to confirm their activity and begin to unravel their mechanism of action. These can include assays to measure the inhibition of specific enzymes in the inflammatory pathway, or multiplex cytokine release assays to profile the compound's effect on a broader range of inflammatory mediators. researchgate.netsynexagroup.com

Modern HTS approaches are increasingly focused on pathway-based screening and phenotypic screening. nih.gov Instead of focusing on a single molecular target, these strategies assess the effect of compounds on entire signaling pathways or on a specific cellular phenotype. This can provide a more holistic understanding of a compound's biological activity and may reveal novel therapeutic targets. For instance, an HTS campaign could be designed to identify aminocyclopentylmethanol analogues that revert a pro-inflammatory phenotype in immune cells to a quiescent state.

The table below outlines a potential HTS workflow for the mechanistic pathway discovery of this compound analogues.

| Screening Stage | Assay Type | Objective | Example Assay |

| Primary Screen | Cell-based | Identify compounds with anti-inflammatory activity | Inhibition of LPS-induced Nitric Oxide production in RAW 264.7 macrophages |

| Secondary Screen | Target-based / Cell-based | Confirm activity and determine potency (IC50) | TLR4 activation assay; Multiplex cytokine release assay (IL-6, TNF-α) |

| Mechanism of Action Studies | Biochemical / Biophysical | Identify direct molecular target(s) | Enzyme inhibition assays; Molecular docking studies |

| Phenotypic Screening | High-content imaging | Characterize cellular effects | Analysis of changes in cell morphology and protein localization upon treatment |

Through the systematic application of these HTS methodologies, it is possible to identify promising this compound analogues and elucidate the intricate molecular pathways through which they exert their biological effects. This knowledge is crucial for the rational design and development of novel therapeutic agents.

Computational Chemistry and Molecular Modeling Applications in Research on 1 Amino 3 Methylcyclopentyl Methanol

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Protein-Ligand Docking and Scoring for Binding Affinity Prediction

No specific studies detailing the protein-ligand docking of (1-Amino-3-methylcyclopentyl)methanol against any particular biological target have been found in the scientific literature. Such a study would typically involve docking the compound into the active site of a protein and using a scoring function to estimate its binding affinity, providing insights into its potential biological activity.

Conformational Analysis of Ligand-Receptor Complexes

A conformational analysis of the ligand-receptor complexes of this compound would investigate the different spatial arrangements of the molecule when bound to a receptor. This is crucial for understanding the stability of the complex and the key interactions driving the binding. Without specific docking studies, this analysis remains purely hypothetical for this compound.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Prediction

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules, as well as to predict their spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Methods for Mechanistic Insights

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating reaction mechanisms, electronic properties, and geometries of molecules. A search of the literature did not yield any studies that have applied these methods to this compound to gain mechanistic insights into its reactivity or electronic structure.

Prediction of Spectroscopic Properties (e.g., NMR, IR) for Advanced Characterization

Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the experimental characterization of a compound. However, no published research on the computational prediction of the spectroscopic properties of this compound could be located.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding kinetics of a ligand within a biological system over time. There are currently no available studies that have utilized MD simulations to explore the dynamic behavior of this compound in a simulated biological environment.

In Silico Prediction of Mechanistic Pathways and Metabolites

The metabolic fate of a drug candidate is a critical aspect of its development. In silico tools can predict the likely metabolic pathways of this compound. By simulating the interaction of the compound with key metabolic enzymes, such as cytochrome P450s, it is possible to identify potential sites of metabolism on the molecule.

These predictions can help in the early identification of potentially reactive or toxic metabolites, allowing for the redesign of the molecule to block these metabolic routes. This proactive approach can save significant time and resources in the drug development pipeline.

Cheminformatics and Virtual Screening for Novel Ligand Discovery

Cheminformatics plays a vital role in leveraging the chemical information of this compound for the discovery of new and improved ligands. The structural features of this compound can be used to define a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity.

This pharmacophore model can then be used to search large chemical databases in a process known as virtual screening. By identifying other molecules that match the pharmacophore, researchers can quickly identify a diverse set of compounds that are likely to have similar biological activity. High-throughput virtual screening is a common strategy used to identify novel inhibitors for various drug targets. nih.gov These "hits" can then be further evaluated using more detailed computational methods, such as molecular docking and MD simulations, before being synthesized and tested in the laboratory. This iterative process of virtual screening and computational evaluation significantly accelerates the discovery of new drug candidates based on the this compound scaffold.

Advanced Analytical Methodologies for Research and Characterization of 1 Amino 3 Methylcyclopentyl Methanol Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Compounds

Spectroscopic methods provide fundamental insights into the molecular structure, connectivity, and functional group composition of newly synthesized derivatives of (1-Amino-3-methylcyclopentyl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For derivatives of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's stereochemistry.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the chemical environment and number of different types of protons. For a typical derivative, distinct signals would be expected for the methyl group, the cyclopentyl ring protons, the methanol (B129727) CH₂ group, and exchangeable protons from the amino and hydroxyl groups. ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity.

COSY (¹H-¹H): Identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the mapping of the proton network within the cyclopentyl ring.

HSQC: Correlates directly bonded proton and carbon atoms, enabling definitive assignment of carbon signals based on their attached protons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is essential for identifying connections across quaternary carbons (like C1 of the cyclopentyl ring) and linking different functional groups.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity of protons, which is vital for determining the relative stereochemistry, such as the cis/trans relationship of substituents on the cyclopentyl ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| CH₃ (on C3) | 0.95 (d) | 21.5 | H-CH₃ to C2, C3, C4 |

| H1' (CH₂OH) | 3.45 (d), 3.55 (d) | 68.0 | H1' to C1, C2, C5 |

| H2 | 1.50-1.65 (m) | 35.0 | H2 to C1, C3, C5 |

| H3 | 1.80-1.95 (m) | 38.0 | H3 to C2, C4, CH₃ |

| NH₂ | 2.10 (s, br) | - | - |

| OH | 4.50 (t) | - | - |

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). This allows for the confident determination of the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules such as amino alcohols. nih.gov

The HRMS analysis provides an exact mass of the protonated molecule [M+H]⁺, which can be compared against the calculated mass for a proposed chemical formula. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the proposed structure by identifying characteristic losses of functional groups (e.g., loss of H₂O or NH₃).

Table 2: Example HRMS Data Analysis

| Proposed Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Mass Error (ppm) |

| C₇H₁₆NO⁺ | 130.1226 | 130.1223 | -2.3 |

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. For derivatives of this compound, IR spectra would show characteristic absorption bands:

O-H stretch: A broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.

C-H stretch: Peaks just below 3000 cm⁻¹ for sp³ hybridized carbons.

N-H bend: An absorption around 1600 cm⁻¹.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy is less informative for the parent compound as it lacks a significant chromophore. However, if derivatives are synthesized to include aromatic rings or other conjugated systems, UV-Vis spectroscopy becomes a valuable tool for characterizing the electronic properties of these new compounds.

Chromatographic Methods for Purification, Purity Assessment, and Isolation of Stereoisomers in Research Batches

Chromatography is essential for separating the desired product from starting materials, byproducts, and impurities, as well as for assessing the final purity of research batches.

Both HPLC and GC are powerful techniques for determining the purity of a sample and for quantitative analysis. nih.gov The choice between them depends on the volatility and thermal stability of the derivative.

High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile or thermally sensitive compounds like amino alcohols. Reversed-phase HPLC with a C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) often containing an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the amine. cipac.org Purity is determined by integrating the area of the product peak relative to the total area of all peaks, often using a Diode Array Detector (DAD) for detection.

Gas Chromatography (GC): For more volatile and thermally stable derivatives, GC can be employed. chromatographyonline.com The amino and alcohol groups often require derivatization (e.g., silylation) to increase volatility and prevent peak tailing. A Flame Ionization Detector (FID) is typically used for quantitative analysis due to its robust and linear response. iiste.org Method validation for both HPLC and GC involves assessing parameters such as linearity, accuracy, precision, and robustness. iiste.org

Table 3: Comparative Overview of HPLC and GC for Purity Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Analytes | Non-volatile, thermally sensitive compounds. | Volatile, thermally stable compounds (or derivatives). |

| Detector | Diode Array Detector (DAD), Mass Spectrometer (MS). | Flame Ionization Detector (FID), Mass Spectrometer (MS). |

| Typical Use | Purity assessment of final non-volatile products. | Analysis of volatile intermediates or derivatized products. |

This compound possesses two stereocenters (at C1 and C3), meaning it can exist as four possible stereoisomers. In stereoselective synthesis, it is critical to determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the product. Chiral chromatography, using a chiral stationary phase (CSP), is the gold standard for this purpose.

The CSP contains a chiral selector that interacts differently with the enantiomers of the analyte, leading to different retention times and thus their separation. Both chiral HPLC and chiral GC can be used. The choice of the specific chiral column (e.g., based on cyclodextrins or polysaccharide derivatives) is crucial and often requires screening to achieve baseline separation of all stereoisomers. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Advanced Reaction Monitoring Techniques for Mechanistic Studies (e.g., in situ Spectroscopy, Online LC-MS)

Understanding the intricate mechanistic pathways in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions, maximizing yields, and controlling stereoselectivity. Advanced reaction monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products, offering invaluable insights into reaction kinetics and mechanisms.

In situ Spectroscopy:

In situ spectroscopic methods allow for the continuous monitoring of a chemical reaction within the reaction vessel without the need for sampling. This non-invasive approach provides a dynamic profile of the reaction progress.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR is a powerful tool for tracking changes in functional groups throughout a reaction. For instance, in the synthesis of this compound, which could involve the hydrogenation of a nitrile precursor, FTIR can monitor the disappearance of the nitrile (-C≡N) stretching band and the appearance of the N-H bending vibrations of the primary amine. researchgate.netrsc.org The formation of intermediates can also be detected by the emergence and subsequent disappearance of characteristic absorption bands. nih.gov The data obtained can be used to determine reaction rates and identify potential reaction intermediates, thereby elucidating the reaction mechanism. tue.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural information on the species present in a reaction mixture over time. By monitoring the changes in chemical shifts and signal intensities of specific protons or carbon atoms, one can quantify the consumption of starting materials and the formation of products and intermediates. This technique is particularly useful for distinguishing between different isomers and for studying reaction kinetics in complex mixtures.

Online Liquid Chromatography-Mass Spectrometry (LC-MS):

Online LC-MS involves the automated extraction of small samples from a reaction vessel at regular intervals, followed by immediate analysis. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For the analysis of reactions involving this compound derivatives, online LC-MS can provide a wealth of information. nih.gov It allows for the separation and quantification of starting materials, reagents, products, and byproducts. The mass spectrometer provides molecular weight information, which aids in the identification of unknown intermediates and degradation products. When coupled with chiral stationary phases, online LC-MS can also be used to monitor the enantiomeric excess of chiral products throughout a reaction, providing crucial data for the optimization of asymmetric syntheses. researchgate.net

| Technique | Information Provided | Application in this compound Synthesis |

| In situ FTIR | Real-time functional group changes | Monitoring nitrile reduction, amine formation, and intermediate species. |

| In situ NMR | Detailed structural information and quantification | Tracking reactant consumption and product formation, isomer differentiation. |

| Online LC-MS | Separation and identification of components | Quantifying reactants, products, and byproducts; monitoring enantiomeric excess. |

Methodologies for Absolute and Relative Stereochemical Analysis (e.g., X-ray Crystallography of Derivatives, Chiral Derivatization)

The stereochemistry of this compound and its derivatives is critical to their function in many applications. Therefore, the unambiguous determination of both relative and absolute configurations is paramount.

X-ray Crystallography of Derivatives:

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. springernature.comed.ac.uk For this compound, which may be a liquid or difficult to crystallize, derivatization is often necessary to obtain high-quality single crystals suitable for X-ray analysis. researchgate.net

The process involves reacting the amino alcohol with a suitable reagent to form a crystalline derivative. The choice of derivatizing agent is crucial and can introduce a heavy atom to facilitate the determination of the absolute configuration through anomalous dispersion. researchgate.net Alternatively, derivatization with a chiral auxiliary of known absolute configuration allows for the determination of the target molecule's stereochemistry by relating it to the known stereocenter. researchgate.net Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise spatial arrangement of all atoms in the molecule, confirming the relative and absolute stereochemistry of all chiral centers. nih.goved.ac.uk

Chiral Derivatization:

Chiral derivatization is a widely used technique for the stereochemical analysis of chiral molecules by chromatography (HPLC, GC) and NMR spectroscopy. This method involves reacting the enantiomeric mixture of the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers possess different physical and chemical properties and can be separated and quantified using standard achiral analytical techniques.

For HPLC Analysis: A variety of CDAs are available for the derivatization of amino alcohols. Reagents that react with the amino group, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, are commonly employed. nih.govresearchgate.netnih.gov The resulting diastereomeric derivatives can then be separated on a standard reversed-phase HPLC column. The use of fluorescent CDAs, like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can enhance detection sensitivity. yakhak.org

For NMR Analysis: In NMR spectroscopy, chiral derivatization can also be used to distinguish between enantiomers. However, the use of chiral solvating agents (CSAs) is often preferred as it is a non-covalent method and does not require chemical modification of the analyte. frontiersin.orgresearchgate.netunipi.itnih.gov CSAs are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum. The difference in chemical shifts (ΔΔδ) between the signals of the two diastereomeric complexes allows for the determination of the enantiomeric ratio. For amino alcohols, chiral acids or other agents capable of hydrogen bonding are effective CSAs. frontiersin.orgfrontiersin.org

| Method | Principle | Advantages | Considerations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of absolute configuration. | Requires a suitable single crystal, derivatization may be necessary. |

| Chiral Derivatization (HPLC) | Formation of diastereomers with a CDA | Allows separation on achiral columns, high sensitivity with fluorescent CDAs. | Reaction must go to completion without racemization. |

| Chiral Solvating Agents (NMR) | Formation of transient diastereomeric complexes | Non-destructive, no chemical modification required. | Requires a suitable CSA, peak resolution can be temperature and concentration dependent. |

Future Directions and Emerging Research Avenues for 1 Amino 3 Methylcyclopentyl Methanol

Development of Novel and Sustainable Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of (1-amino-3-methylcyclopentyl)methanol is moving towards more efficient and environmentally friendly methods. Traditional synthetic routes often involve multiple steps with harsh reagents. acs.org Modern approaches focus on green chemistry principles to reduce waste and improve atom economy. patsnap.comresearchgate.net

Key areas of development include:

Enzymatic Cascades: Engineered enzymatic cascades are being explored to convert readily available diols into amino alcohols under mild, aqueous conditions at room temperature. rsc.org This biocatalytic approach offers high selectivity and reduces the need for protecting groups and harsh chemicals. rsc.org

Visible-Light Photocatalysis: This method allows for the decarboxylative coupling of amino acid derivatives to carbonyl compounds in water at room temperature, providing a green and efficient route to various 1,2-amino alcohols. rsc.org

Nickel-Catalyzed Monoamination: The use of earth-abundant nickel catalysts for the selective monoamination of 1,2-diols presents a cost-effective and sustainable pathway to β-amino alcohols, generating water as the only byproduct. acs.org

These sustainable methods are crucial for the environmentally responsible production of novel this compound analogues for various applications.

Table 1: Comparison of Synthetic Methodologies for Amino Alcohols

| Methodology | Advantages | Disadvantages | Key Features |

| Traditional Synthesis | Well-established protocols | Often requires harsh reagents, multiple steps, and produces significant waste | Relies on classical organic reactions |

| Enzymatic Cascades | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost can be a concern | Utilizes engineered enzymes for specific transformations rsc.org |

| Visible-Light Photocatalysis | Green solvent (water), room temperature, high efficiency | May require specific photocatalysts | Employs light to drive chemical reactions rsc.org |

| Nickel-Catalyzed Monoamination | Use of earth-abundant metal, high atom economy, cost-effective | Catalyst sensitivity and substrate scope can be limitations | Generates water as the sole byproduct acs.org |

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

Generative deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures. nih.govmdpi.com These models can be fine-tuned to produce compounds with specific characteristics, such as high binding affinity for a particular biological target or favorable pharmacokinetic properties. nih.govnih.gov

Key applications of AI and ML in this context include:

Generative Models for Novel Scaffolds: AI algorithms can explore vast chemical spaces to design new molecules based on the this compound scaffold. frontiersin.org

Property Prediction: Machine learning models can predict the physicochemical and biological properties of designed analogues, allowing for the prioritization of candidates for synthesis and testing. nih.gov

Multi-Property Optimization: Reinforcement learning can be employed to optimize multiple properties simultaneously, such as potency, selectivity, and metabolic stability. cmu.edu

This integration of AI and ML promises to significantly shorten the drug discovery timeline and increase the success rate of developing new therapeutics based on the this compound core structure.

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Biological Systems

The traditional "one-target, one-drug" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov Polypharmacology, the design of single molecules that can modulate multiple targets, is an emerging strategy to address such diseases. nih.gov The versatile scaffold of this compound makes it an attractive starting point for developing multi-target ligands. nih.gov

Computational approaches, including de novo multi-target drug design programs like LigBuilder V3, can be used to design ligands that can simultaneously interact with multiple receptors or binding sites. frontiersin.orgmdpi.com These strategies involve fusing key pharmacophores from known ligands of different targets into a single molecule. nih.govnih.gov

Table 2: Strategies for Designing Multi-Target Ligands

| Strategy | Description | Applicability |

| Pharmacophore Merging | Combining essential structural features of two or more ligands into a single molecule. | Suitable when binding sites of targets share similar endogenous substrates. nih.gov |

| Pharmacophore Fusion | Directly fusing two key pharmacophores. | Applicable when binding sites are large or adjacent. nih.gov |

| Linked-Pharmacophore | Connecting two pharmacophores with a linker. | Used when binding regions are small and deep within the proteins. nih.gov |

By designing analogues of this compound with carefully curated polypharmacological profiles, it may be possible to develop more effective treatments for multifactorial diseases.

Unraveling Undiscovered Biological Mechanisms and Target Identification for Novel Applications

While the primary applications of this compound analogues have been explored in specific therapeutic areas, there is significant potential to uncover novel biological activities and identify new molecular targets. researchgate.net In silico target fishing is a computational approach used to identify potential protein targets for a given small molecule. researchgate.net This can help to elucidate the mechanism of action of existing compounds and identify new therapeutic applications. researchgate.netnih.gov

The biological activity of cyclopentane (B165970) derivatives has been noted in various contexts, including as antitumor agents. nih.govmdpi.com Further screening of this compound and its derivatives against diverse biological targets could reveal unexpected activities. nih.govresearchgate.net Techniques such as chemical proteomics and activity-based protein profiling can be employed to identify the direct cellular targets of these compounds.

Future research in this area will likely focus on:

High-Throughput Screening: Testing libraries of this compound analogues against a wide range of biological assays to identify novel activities.

Computational Target Prediction: Using algorithms to predict potential protein targets based on the chemical structure of the compounds. researchgate.net

Mechanism of Action Studies: Investigating the molecular pathways and cellular processes affected by active compounds to understand their biological function.

Application in Chemical Biology Tools and Probe Development

The unique chemical properties of amino alcohols make them valuable components in the development of chemical biology tools and probes. rsc.orgnih.gov These tools are essential for studying biological processes in living systems.

Analogues of this compound can be functionalized to create:

Fluorescent Probes: By attaching a fluorophore, these compounds can be used to visualize and track specific molecules or processes within cells. researchgate.netrsc.org For example, β-amino alcohol functionalized carbon dots have been used to create fluorescent sensors for copper ions. rsc.org

Affinity-Based Probes: These probes are designed to bind specifically to a target protein, allowing for its isolation and identification.

Cleavable Linkers: Secondary amino alcohol-based linkers can be incorporated into peptides and other biomolecules, allowing for their capture and subsequent release for analysis. nih.gov

The development of such tools based on the this compound scaffold will provide new ways to investigate complex biological systems and accelerate the discovery of new therapeutic targets.

Q & A

Q. What are the standard synthetic routes for (1-Amino-3-methylcyclopentyl)methanol, and how do reaction conditions influence yield?

Q. How can researchers purify this compound to enantiomeric excess >99%?

Methodological Answer: Chiral resolution is achieved using preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak IC-3 column) and a hexane/isopropanol (80:20) mobile phase. Recrystallization in ethanol/water mixtures (3:1 ratio) at −20°C further enhances enantiomeric excess (ee) to >99% .

Q. What spectroscopic techniques are optimal for characterizing stereochemical configuration?

Methodological Answer:

- NMR: H and C NMR confirm cyclopentane ring substitution patterns. NOESY correlations between the amino and hydroxymethyl groups validate the cis or trans stereochemistry .

- X-ray Crystallography: Resolves absolute configuration; C–N and C–O bond lengths (1.45–1.49 Å) confirm hydrogen-bonding interactions .

- Polarimetry: Specific rotation ([α]) values (e.g., +15.2° for (1S,3R) vs. −14.8° for (1R,3S)) distinguish enantiomers .

Q. Which functional groups in the compound are reactive under standard laboratory conditions?

Methodological Answer:

- Amino Group: Participates in nucleophilic substitution (e.g., acylations with acetic anhydride) and Schiff base formation (with aldehydes) .

- Hydroxymethyl Group: Oxidizable to ketones (e.g., using KMnO/HSO) or esterifiable with anhydrides .

- Cyclopentane Ring: Resistant to ring-opening under mild conditions but susceptible to electrophilic attack in strong acids .

Advanced Research Questions

Q. How does enantioselective synthesis impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer: The (1S,3R) enantiomer exhibits 10-fold higher affinity for GABA receptors compared to (1R,3S), as shown in radioligand binding assays (IC = 0.8 μM vs. 8.2 μM). This disparity arises from steric hindrance in the (1R,3S) form, which disrupts hydrogen bonding with Asp-120 residues in the receptor’s active site .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often stem from impurities in stereoisomeric mixtures or assay conditions. Mitigation steps include:

- HPLC-ESI-MS: Verify compound purity (>99% ee) before bioassays .

- Dose-Response Curves: Use standardized protocols (e.g., 72h incubation in MTT assays) to minimize variability .

- Molecular Dynamics Simulations: Predict binding modes to reconcile conflicting IC values (e.g., solvent-accessible surface area differences in docking poses) .

Q. How can computational modeling optimize reaction pathways for novel derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) identify transition states in substitution reactions. For example, energy barriers for SN2 reactions at the amino group are 15 kcal/mol lower than at the hydroxymethyl group, guiding regioselective modifications .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

Methodological Answer:

- Catalyst Cost: Replace Ru-BINAP with immobilized enzymes (e.g., Candida antarctica lipase B) for reusable asymmetric synthesis .

- Byproduct Formation: Optimize flow chemistry parameters (residence time = 30 min, T = 25°C) to suppress diastereomer formation (<5%) .

- Solvent Recovery: Implement nanofiltration membranes to recycle >90% of methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.